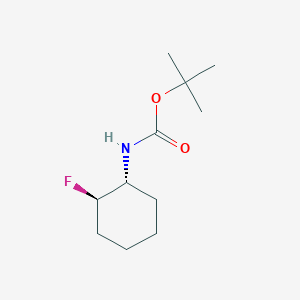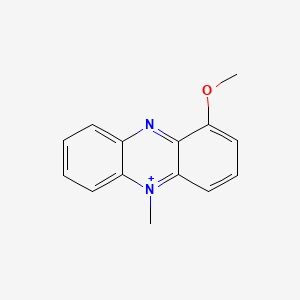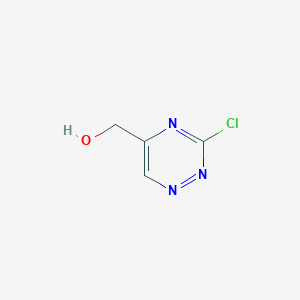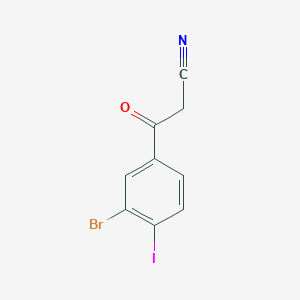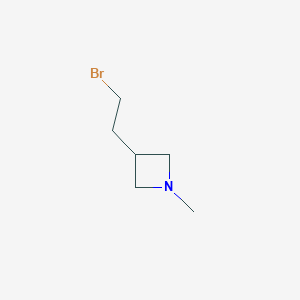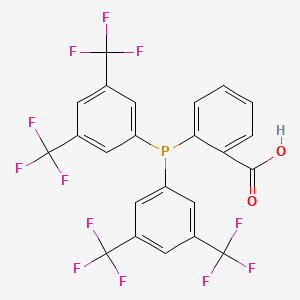
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid is a complex organic compound characterized by the presence of trifluoromethyl groups and a phosphino group attached to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)phenylboronic acid, which is then subjected to various coupling reactions to introduce the phosphino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphino group to phosphine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield phosphine oxides, while reduction can produce phosphines .
Applications De Recherche Scientifique
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals .
Mécanisme D'action
The mechanism by which 2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- Bis(3,5-di(trifluoromethyl)phenyl)phosphine
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid stands out due to its combination of trifluoromethyl groups and a phosphino group attached to a benzoic acid moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in catalysis and coordination chemistry .
Propriétés
Formule moléculaire |
C23H11F12O2P |
|---|---|
Poids moléculaire |
578.3 g/mol |
Nom IUPAC |
2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylbenzoic acid |
InChI |
InChI=1S/C23H11F12O2P/c24-20(25,26)11-5-12(21(27,28)29)8-15(7-11)38(18-4-2-1-3-17(18)19(36)37)16-9-13(22(30,31)32)6-14(10-16)23(33,34)35/h1-10H,(H,36,37) |
Clé InChI |
BBPBPXKSXPEJEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


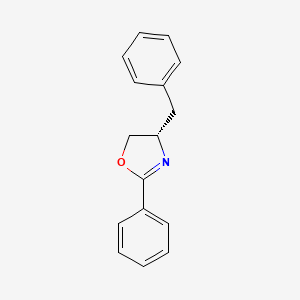
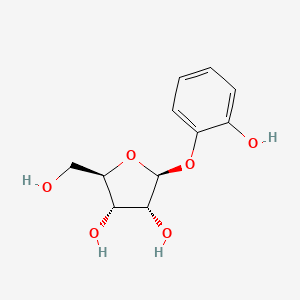


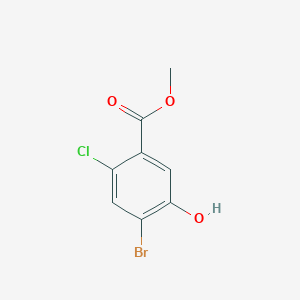
![3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)

